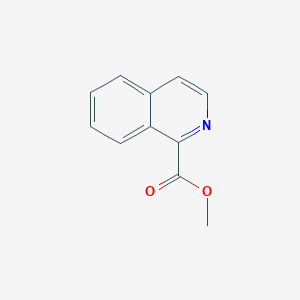

Methyl isoquinoline-1-carboxylate

Descripción general

Descripción

“Methyl isoquinoline-1-carboxylate” is a chemical compound with the CAS Number: 27104-72-9 and a molecular weight of 187.2 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of isoquinoline derivatives, a family of N-heterocycles showing a broad range of structural diversity, biological, and pharmaceutical activities, has been the focus of numerous reports . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The linear formula of “Methyl isoquinoline-1-carboxylate” is C11H9NO2 .Chemical Reactions Analysis

The synthesis of quinoline and its analogues can be achieved through various methods including transition metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and greener chemical processes .Physical And Chemical Properties Analysis

“Methyl isoquinoline-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 187.2 .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Applications

Methyl isoquinoline-1-carboxylate derivatives have been explored for their potential in anticancer therapy. The quinoline nucleus is a common motif in many pharmacologically active compounds, and modifications to this core structure can lead to significant anticancer activity . Research has focused on synthesizing various derivatives and testing their efficacy against different cancer cell lines.

Green Chemistry: Sustainable Synthesis

In the field of green chemistry, Methyl isoquinoline-1-carboxylate serves as a starting material for the synthesis of quinoline derivatives using eco-friendly methods . These methods aim to reduce the environmental impact by minimizing hazardous substances and waste, utilizing renewable resources, and improving energy efficiency.

Pharmaceutical Development: Analgesic Agents

The structural analogs of Methyl isoquinoline-1-carboxylate have been identified to exhibit analgesic properties. For instance, certain tetrahydroquinoline derivatives show a fraction of the potency of morphine, indicating their potential as pain-relieving agents . This opens up avenues for the development of new analgesics with possibly fewer side effects.

Industrial Chemistry: Catalysts and Intermediates

Methyl isoquinoline-1-carboxylate is used in industrial chemistry as an intermediate in the synthesis of complex molecules. Its derivatives are also employed as catalysts in various chemical reactions, contributing to the advancement of industrial processes .

Biological Research: Antimicrobial Activity

Quinoline derivatives, including those derived from Methyl isoquinoline-1-carboxylate, have been extensively studied for their antimicrobial properties. They are effective against a range of pathogens, making them valuable in the development of new antibiotics and antiseptics .

Drug Discovery: Lead Compounds

In drug discovery, Methyl isoquinoline-1-carboxylate derivatives are used as lead compounds. Their versatile scaffold allows for the creation of a diverse array of bioactive molecules, which can be optimized for better efficacy and reduced toxicity in therapeutic drugs .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methyl isoquinoline-1-carboxylate is a derivative of quinoline, a heterocyclic compound . Quinoline and its derivatives have been found to exhibit a wide range of biological and pharmacological activities . .

Mode of Action

Quinoline and its derivatives, including isoquinolines, are known to interact with various biological targets due to their aromatic and delocalized systems . They can undergo various chemical reactions, including electrophilic and nucleophilic substitutions .

Biochemical Pathways

Quinoline and its derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is stored in a dry, well-ventilated place .

Result of Action

Quinoline and its derivatives are known to exhibit a wide range of biological and pharmacological activities .

Action Environment

It’s known that the compound should be stored in a dry, well-ventilated place .

Propiedades

IUPAC Name |

methyl isoquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHGJDGITRCZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611313 | |

| Record name | Methyl isoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl isoquinoline-1-carboxylate | |

CAS RN |

27104-72-9 | |

| Record name | Methyl isoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

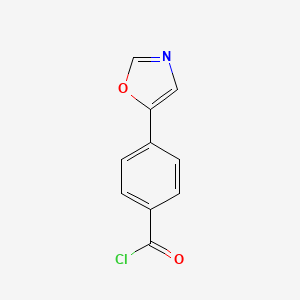

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)